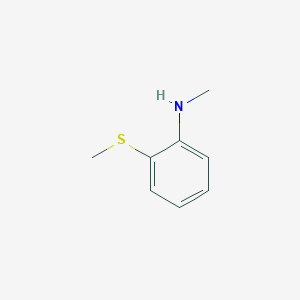

N-methyl-2-(methylsulfanyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

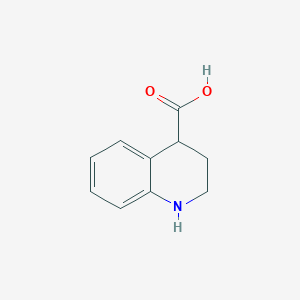

Synthesis Analysis

The synthesis of compounds related to N-methyl-2-(methylsulfanyl)aniline often involves the reaction of aniline derivatives with sulfur-containing reagents. For instance, the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones via the insertion of sulfur dioxide starting from anilines represents a related process, showcasing the versatility of aniline derivatives in forming sulfur-containing compounds under mild conditions (Tong Liu, D. Zheng, Jie Wu, 2017).

Molecular Structure Analysis

Spectroscopic methods such as FT-IR and UV-Vis have been employed to study the molecular structure of related compounds. The structure of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline was characterized using these techniques, providing insights into the molecular geometry and electronic absorption spectra, which are crucial for understanding the chemical behavior of N-methyl-2-(methylsulfanyl)aniline analogs (Ümit Ceylan, Gonca Özdemir Tarı, H. Gökce, E. Ağar, 2016).

Chemical Reactions and Properties

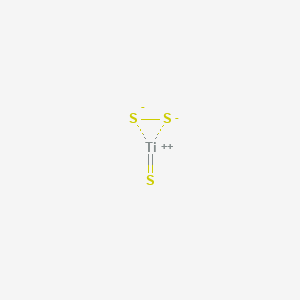

The chemical reactions involving N-methyl-2-(methylsulfanyl)aniline derivatives can lead to various interesting products. For example, the reaction of N-(3-methyl-2-thienylmethylidene)aniline with diiron nonacarbonyl under mild conditions resulted in organometallic products showcasing the compound's reactivity towards transition metals, which could be relevant for understanding its chemical properties (Dong-liang Wang, W. Hwang, Liangshiu Lee, M. Chiang, 1999).

Physical Properties Analysis

Investigations into the physical properties, such as solubility, melting point, and crystal structure, are essential for the practical application of chemical compounds. The study of the structure and spectroscopic properties of related Schiff bases provides insight into their physical characteristics, such as crystal lattice features and supramolecular interactions, which are valuable for the material science applications of N-methyl-2-(methylsulfanyl)aniline (D. D. Richards, M. T. C. Ang, R. McDonald, Matthias Bierenstiel, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with different chemical reagents, are critical for understanding and predicting the behavior of N-methyl-2-(methylsulfanyl)aniline in chemical reactions. The synthesis and characterization of poly(N-methyl aniline) doped with sulphonic acids highlight the conductivity and thermal behavior, providing a glimpse into the chemical properties of N-methyl aniline derivatives (M. Kulkarni, A. K. Viswanath, P. Khanna, 2006).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H318, H332, H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

Propriétés

IUPAC Name |

N-methyl-2-methylsulfanylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-9-7-5-3-4-6-8(7)10-2/h3-6,9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACLFTSARPNRHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507555 |

Source

|

| Record name | N-Methyl-2-(methylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-(methylsulfanyl)aniline | |

CAS RN |

13372-62-8 |

Source

|

| Record name | N-Methyl-2-(methylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.